molecular formula C18H25NO4 B6638254 (4-Hydroxy-1-oxa-9-azaspiro[5.5]undecan-9-yl)-(4-methoxy-2-methylphenyl)methanone

(4-Hydroxy-1-oxa-9-azaspiro[5.5]undecan-9-yl)-(4-methoxy-2-methylphenyl)methanone

Cat. No.: B6638254
M. Wt: 319.4 g/mol
InChI Key: XZMRSFDSFLITFE-UHFFFAOYSA-N
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Description

(4-Hydroxy-1-oxa-9-azaspiro[5.5]undecan-9-yl)-(4-methoxy-2-methylphenyl)methanone is a spirocyclic compound characterized by its unique structural features. Spirocyclic compounds are known for their combination of flexibility and limited degrees of freedom, making them valuable in medicinal chemistry . This compound has shown potential in various scientific research applications, particularly in the field of medicinal chemistry.

Preparation Methods

The synthesis of (4-Hydroxy-1-oxa-9-azaspiro[5.5]undecan-9-yl)-(4-methoxy-2-methylphenyl)methanone involves several steps. Another approach involves the olefin metathesis reaction using a Grubbs catalyst, although this method is more complex and expensive . Industrial production methods may vary, but they typically involve optimizing reaction conditions to achieve high yields and purity.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce deoxygenated compounds .

Scientific Research Applications

Mechanism of Action

The mechanism of action of (4-Hydroxy-1-oxa-9-azaspiro[5.5]undecan-9-yl)-(4-methoxy-2-methylphenyl)methanone involves its interaction with specific molecular targets and pathways. For instance, as an inhibitor of the MmpL3 protein, it disrupts the transport functions essential for the survival of Mycobacterium tuberculosis . This inhibition leads to the accumulation of toxic intermediates within the bacterial cell, ultimately causing cell death. The compound’s activity as an agonist of the free fatty acid receptor FFA1 involves binding to the receptor and modulating its signaling pathways .

Comparison with Similar Compounds

Compared to other spirocyclic compounds, (4-Hydroxy-1-oxa-9-azaspiro[5.5]undecan-9-yl)-(4-methoxy-2-methylphenyl)methanone stands out due to its unique combination of structural features and biological activity. Similar compounds include 9-(4-tert-butylbenzyl)-1-oxa-9-azaspiro[5.5]undecane and 9-(4-tert-butylbenzyl)-4-fluoro-1-oxa-9-azaspiro[5.5]undecane, both of which have shown activity against Mycobacterium tuberculosis the specific substituents and structural modifications in (4-Hydroxy-1-oxa-9-azaspiro[5

Properties

IUPAC Name

(4-hydroxy-1-oxa-9-azaspiro[5.5]undecan-9-yl)-(4-methoxy-2-methylphenyl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25NO4/c1-13-11-15(22-2)3-4-16(13)17(21)19-8-6-18(7-9-19)12-14(20)5-10-23-18/h3-4,11,14,20H,5-10,12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZMRSFDSFLITFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OC)C(=O)N2CCC3(CC2)CC(CCO3)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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